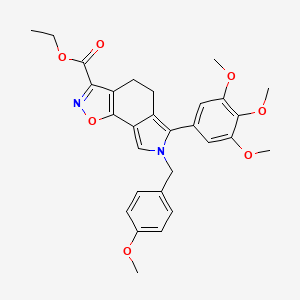
Uracil 4,5-13c2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil 4,5-13c2 is a stable isotope-labeled compound of uracil, where the carbon atoms at positions 4 and 5 are replaced with carbon-13 isotopes. Uracil itself is a nitrogenous base found in RNA, playing a crucial role in the encoding of genetic information. The labeled version, this compound, is primarily used in scientific research to trace and study biochemical pathways and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uracil 4,5-13c2 involves the incorporation of carbon-13 isotopes into the uracil molecule. One common method is the condensation of malic acid with urea in the presence of fuming sulfuric acid. This reaction produces uracil, which can then be labeled with carbon-13 at specific positions through further chemical modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is precise and consistent .
化学反应分析
Types of Reactions
Uracil 4,5-13c2 undergoes various chemical reactions, including:
Oxidation: Uracil can be oxidized to produce barbituric acid.
Reduction: Reduction of uracil can lead to the formation of dihydrouracil.
Substitution: Halogenation reactions can substitute hydrogen atoms in uracil with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation typically involves reagents like chlorine gas or bromine in the presence of catalysts.
Major Products
Oxidation: Barbituric acid.
Reduction: Dihydrouracil.
Substitution: Halogenated uracil derivatives.
科学研究应用
Uracil 4,5-13c2 is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies, it helps trace the pathways of nucleotide metabolism.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It serves as a standard in mass spectrometry for the quantification of nucleic acids
作用机制
Uracil 4,5-13c2 exerts its effects by integrating into RNA molecules, allowing researchers to track and analyze RNA synthesis and degradation. The carbon-13 isotopes provide a distinct signal in NMR and mass spectrometry, facilitating detailed studies of molecular interactions and pathways .
相似化合物的比较
Similar Compounds
Thymine: Another pyrimidine base found in DNA.
Cytosine: A pyrimidine base found in both DNA and RNA.
4-Thiouracil: A derivative of uracil with a sulfur atom replacing the oxygen at position 4.
Uniqueness
Uracil 4,5-13c2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms of nucleotide metabolism and RNA function is crucial .
属性
分子式 |
C4H4N2O2 |
|---|---|
分子量 |
114.07 g/mol |
IUPAC 名称 |
(4,5-13C2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1+1,3+1 |
InChI 键 |
ISAKRJDGNUQOIC-ZKDXJZICSA-N |
手性 SMILES |
C1=[13CH][13C](=O)NC(=O)N1 |
规范 SMILES |
C1=CNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



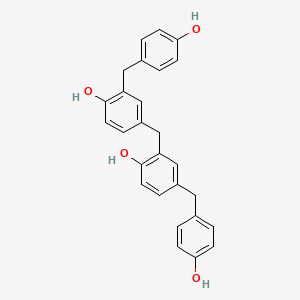
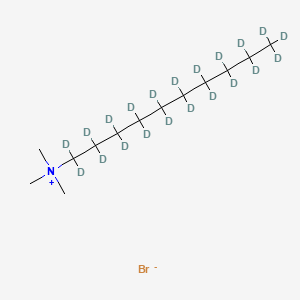
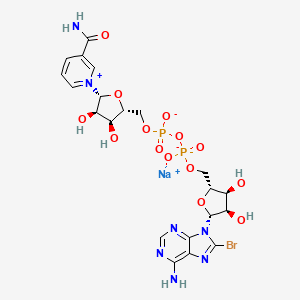

![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
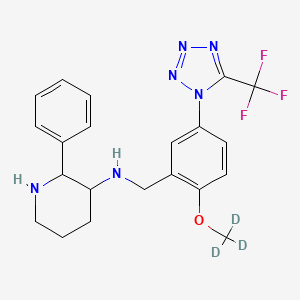
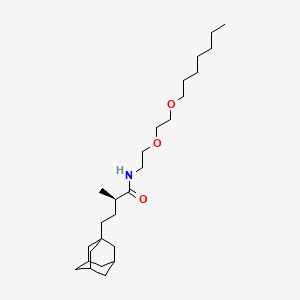
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)

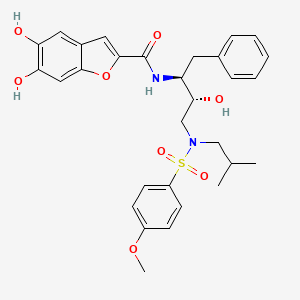
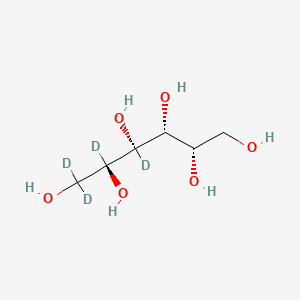
![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
